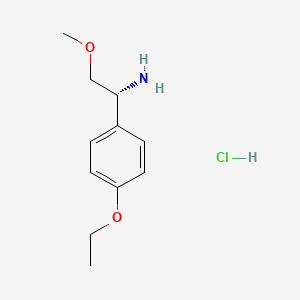
(1R)-1-(4-乙氧基苯基)-2-甲氧基乙基胺盐酸盐
描述
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, such as a line-angle diagram or a 3D model.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and reaction conditions (temperature, pressure, etc.).Molecular Structure Analysis
This involves analyzing the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. This could include its reactivity with various reagents, its role as a reactant or product in certain reactions, and the mechanisms of these reactions.Physical And Chemical Properties Analysis
This involves studying properties like the compound’s melting point, boiling point, solubility, density, and refractive index. It could also include studying its spectral properties, like its UV/Vis absorption spectrum or its NMR spectrum.科学研究应用
-
4-Methoxyphenylhydrazine hydrochloride
- Application : This compound is used in various chemical reactions in organic synthesis .
- Method of Application : The specific method of application would depend on the particular reaction being carried out. Typically, it would be used as a reagent in a chemical reaction .
- Results or Outcomes : The outcomes would also depend on the specific reaction. In general, it would contribute to the formation of the desired product .
-
4-Methoxyphenylhydrazine hydrochloride
- Application : This compound is used in various chemical reactions in organic synthesis .
- Method of Application : The specific method of application would depend on the particular reaction being carried out. Typically, it would be used as a reagent in a chemical reaction .
- Results or Outcomes : The outcomes would also depend on the specific reaction. In general, it would contribute to the formation of the desired product .
-
(1R,3S)-3-cyanocyclopentyl (E)-3-(4-ethoxyphenyl)acrylate
- Application : This compound has structural similarity to certain substances on the SIN List, indicating it may share similar properties .
- Method of Application : As with the previous compound, the method of application would depend on the specific reaction or process being carried out .
- Results or Outcomes : The outcomes would depend on the specific reaction or process. It could potentially contribute to the formation of a variety of products .
-
- Application : Dapagliflozin is a sodium-glucose co-transporter-2 (SGLT2) inhibitor used in the treatment of patients with type 2 diabetes .
- Method of Application : Dapagliflozin is typically administered orally .
- Results or Outcomes : Dapagliflozin has been shown to be effective in lowering blood glucose levels in patients with type 2 diabetes .
-
4-Methoxyphenylhydrazine hydrochloride
- Application : This compound is used in various chemical reactions in organic synthesis .
- Method of Application : The specific method of application would depend on the particular reaction being carried out. Typically, it would be used as a reagent in a chemical reaction .
- Results or Outcomes : The outcomes would also depend on the specific reaction. In general, it would contribute to the formation of the desired product .
-
(1R,3S)-3-cyanocyclopentyl (E)-3-(4-ethoxyphenyl)acrylate
- Application : This compound has structural similarity to certain substances on the SIN List, indicating it may share similar properties .
- Method of Application : As with the previous compound, the method of application would depend on the specific reaction or process being carried out .
- Results or Outcomes : The outcomes would depend on the specific reaction or process. It could potentially contribute to the formation of a variety of products .
安全和危害
This involves studying the compound’s toxicity, flammability, and environmental impact. It could also include studying its safety data sheet (SDS) and understanding the appropriate safety measures when handling the compound.
未来方向
This involves speculating on potential future research directions involving the compound. This could include potential applications of the compound, or potential new reactions involving the compound.
Please note that not all of these categories will be relevant for every compound. For example, a compound might not have a known biological mechanism of action, or it might not have been studied in terms of future directions. Also, please consult with a qualified professional or refer to the appropriate safety data sheets when handling chemical substances.
属性
IUPAC Name |
(1R)-1-(4-ethoxyphenyl)-2-methoxyethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-3-14-10-6-4-9(5-7-10)11(12)8-13-2;/h4-7,11H,3,8,12H2,1-2H3;1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTFSJMXEAEUSZ-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(COC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)[C@H](COC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(4-ethoxyphenyl)-2-methoxyethan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



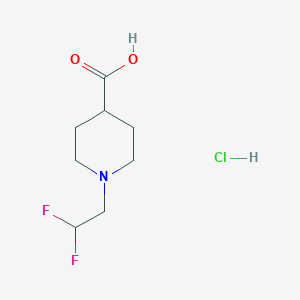

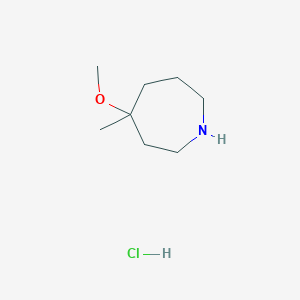
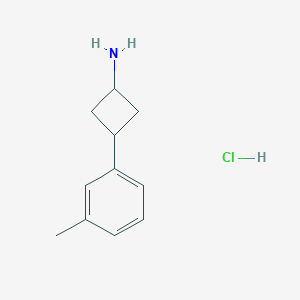
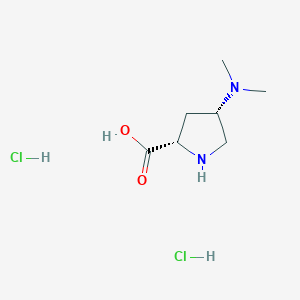
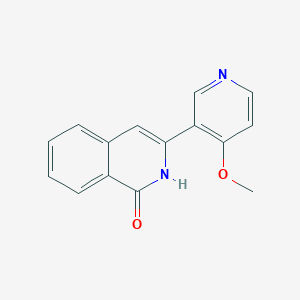
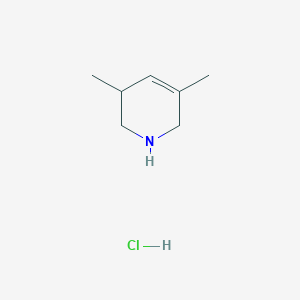
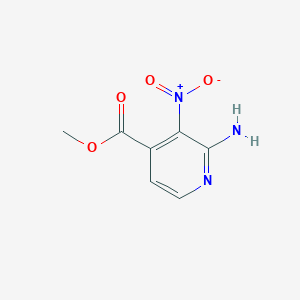
![5-[Methyl(propan-2-yl)amino]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B1434045.png)
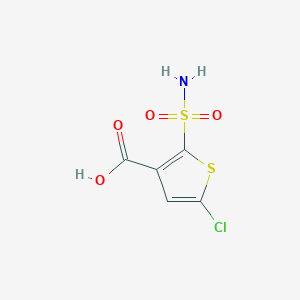
![4-Chloro-6-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyrimidine](/img/structure/B1434047.png)
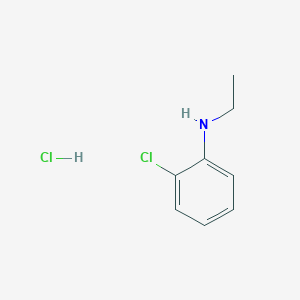
![2-hydroxy-N-[2-(pyridin-4-yl)ethyl]propanamide](/img/structure/B1434050.png)
amine hydrochloride](/img/structure/B1434052.png)